molecular formula C22H38N2S2 B12647695 2-Pyridinecarbothioamide, 4-(hexadecylthio)- CAS No. 186044-69-9

2-Pyridinecarbothioamide, 4-(hexadecylthio)-

Cat. No.: B12647695
CAS No.: 186044-69-9
M. Wt: 394.7 g/mol
InChI Key: YIDWCDTWFHQLGE-UHFFFAOYSA-N
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Description

2-Pyridinecarbothioamide, 4-(hexadecylthio)- is a chemical compound with the molecular formula C22H38N2S2. This compound is part of the pyridinecarbothioamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the hexadecylthio group in its structure imparts unique properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarbothioamide, 4-(hexadecylthio)- typically involves the reaction of 2-pyridinecarbothioamide with hexadecylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of 2-Pyridinecarbothioamide, 4-(hexadecylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbothioamide, 4-(hexadecylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridinecarbothioamide, 4-(hexadecylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyridinecarbothioamide, 4-(hexadecylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. It can also interact with proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Pyridinecarbothioamide, 4-(hexadecylthio)- can be compared with other similar compounds in the pyridinecarbothioamide family:

Properties

CAS No.

186044-69-9

Molecular Formula

C22H38N2S2

Molecular Weight

394.7 g/mol

IUPAC Name

4-hexadecylsulfanylpyridine-2-carbothioamide

InChI

InChI=1S/C22H38N2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-20-16-17-24-21(19-20)22(23)25/h16-17,19H,2-15,18H2,1H3,(H2,23,25)

InChI Key

YIDWCDTWFHQLGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=CC(=NC=C1)C(=S)N

Origin of Product

United States

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